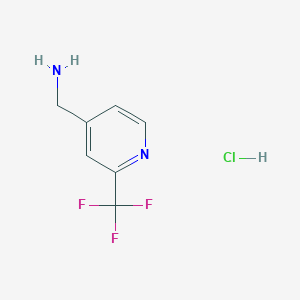

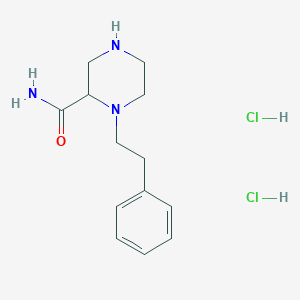

![molecular formula C7H3Cl2N3 B1445607 4,8-Dicloro pirido[3,4-d]pirimidina CAS No. 1260663-37-3](/img/structure/B1445607.png)

4,8-Dicloro pirido[3,4-d]pirimidina

Descripción general

Descripción

4,8-Dichloropyrido[3,4-d]pyrimidine, also known as 4,8-DCPDP, is a synthetic compound with a wide range of applications in the fields of science and medicine. It was first synthesized in the late 1950s by a team of scientists at the University of Michigan and has since been used in a variety of research studies and laboratory experiments. The compound has a unique structure that provides it with a range of properties, such as a low solubility in water, high stability in acidic and basic solutions, and a low toxicity profile.

Aplicaciones Científicas De Investigación

Antagonistas del Receptor de Quimiocina Humano CXCR2

4,8-Dicloro pirido[3,4-d]pirimidina se ha explorado como un antagonista del receptor de quimiocina humano CXCR2 . Este receptor juega un papel crucial en numerosas enfermedades inflamatorias, autoinmunes y neurodegenerativas, así como en el cáncer . El compuesto ha mostrado resultados prometedores con un valor de IC50 de 0.11 µM en un ensayo de movilización de calcio basado en fluorescencia cinética .

Potencial Terapéutico en Trastornos Inflamatorios

La regulación ascendente de CXCR2 se ha relacionado con una miríada de trastornos inflamatorios como el asma, la enfermedad pulmonar obstructiva crónica y la fibrosis quística . Como antagonista de CXCR2, this compound podría potencialmente utilizarse en el tratamiento de estos trastornos .

Potencial Terapéutico en Enfermedades Autoinmunes

Las enfermedades autoinmunes como la artritis reumatoide y la psoriasis también se han asociado con la regulación ascendente de CXCR2 . Por lo tanto, this compound podría potencialmente servir como un agente terapéutico para estas enfermedades .

Potencial Terapéutico en Enfermedades Neurodegenerativas

Las enfermedades neurodegenerativas como la esclerosis múltiple y la enfermedad de Alzheimer se han relacionado con la regulación ascendente de CXCR2 . Las propiedades antagonistas de this compound contra CXCR2 sugieren su posible uso en el tratamiento de estas enfermedades .

Química Heterocíclica

This compound pertenece a una clase de compuestos llamados heterociclos, que contienen átomos distintos del carbono en su estructura de anillo. Estos compuestos a menudo se estudian debido a sus propiedades únicas y su prevalencia en varios productos naturales y farmacéuticos.

Potencial Terapéutico en el Cáncer

La señalización CXCR2 regulada al alza se encuentra en el cáncer . En consecuencia, el antagonismo de CXCR2, que puede lograrse con this compound, es una estrategia terapéutica prometedora para el tratamiento del cáncer .

Mecanismo De Acción

Target of Action

The primary target of 4,8-Dichloropyrido[3,4-d]pyrimidine is the human chemokine receptor CXCR2 . This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .

Mode of Action

4,8-Dichloropyrido[3,4-d]pyrimidine acts as an antagonist of the CXCR2 receptor . By binding to this receptor, it inhibits the signaling pathway, thereby reducing the recruitment of neutrophils and other immune cells to the site of inflammation .

Biochemical Pathways

The antagonistic action of 4,8-Dichloropyrido[3,4-d]pyrimidine on the CXCR2 receptor affects the CXCL8-CXCR2 signaling pathway . This pathway is involved in the release of pro-inflammatory chemokines such as CXCL1, CXCL2, and CXCL8, which are responsible for attracting circulating immune cells to the site of inflammation .

Result of Action

The molecular and cellular effects of 4,8-Dichloropyrido[3,4-d]pyrimidine’s action primarily involve the reduction of inflammation. By antagonizing the CXCR2 receptor, it inhibits the recruitment of neutrophils and other immune cells to the site of inflammation . This can lead to a decrease in the inflammatory response and potentially alleviate symptoms associated with inflammatory, autoimmune, and neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of 4,8-Dichloropyrido[3,4-d]pyrimidine can be influenced by various environmental factorsFor instance, the compound’s storage temperature is recommended to be -20°C, away from moisture , indicating that these conditions may affect its stability.

Análisis Bioquímico

Biochemical Properties

4,8-Dichloropyrido[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an antagonist of the human chemokine receptor CXCR2 . This receptor is involved in the recruitment of neutrophils to sites of inflammation. By inhibiting CXCR2, 4,8-Dichloropyrido[3,4-d]pyrimidine can modulate inflammatory responses. The compound interacts with the receptor through binding interactions that prevent the receptor from engaging with its natural ligands, such as CXCL8 . This interaction is crucial for its role in reducing inflammation and potentially treating inflammatory diseases.

Cellular Effects

The effects of 4,8-Dichloropyrido[3,4-d]pyrimidine on various cell types and cellular processes are profound. In immune cells, particularly neutrophils, the compound inhibits the CXCR2 receptor, thereby reducing the recruitment of these cells to inflammation sites . This inhibition impacts cell signaling pathways associated with inflammation, leading to decreased production of pro-inflammatory cytokines. Additionally, 4,8-Dichloropyrido[3,4-d]pyrimidine can influence gene expression related to inflammatory responses, further modulating the cellular environment.

Molecular Mechanism

At the molecular level, 4,8-Dichloropyrido[3,4-d]pyrimidine exerts its effects primarily through the inhibition of the CXCR2 receptor . The compound binds to the receptor, blocking its interaction with chemokines such as CXCL8. This binding prevents the activation of downstream signaling pathways that would normally lead to neutrophil recruitment and activation. By inhibiting these pathways, 4,8-Dichloropyrido[3,4-d]pyrimidine effectively reduces inflammation and its associated cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,8-Dichloropyrido[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard storage conditions, with a boiling point of approximately 354.2°C at 760 mmHg . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over extended periods, 4,8-Dichloropyrido[3,4-d]pyrimidine continues to inhibit CXCR2, leading to sustained reductions in inflammation . Degradation of the compound under laboratory conditions has not been extensively documented, suggesting it remains effective over time.

Dosage Effects in Animal Models

The effects of 4,8-Dichloropyrido[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CXCR2 without causing significant adverse effects . At higher doses, there may be threshold effects where the inhibition of CXCR2 becomes more pronounced, potentially leading to unintended consequences such as impaired immune responses. Toxic or adverse effects at high doses have not been extensively reported, but careful dosage management is essential to avoid potential toxicity.

Metabolic Pathways

4,8-Dichloropyrido[3,4-d]pyrimidine is involved in metabolic pathways related to its interaction with the CXCR2 receptor. The compound’s metabolism may involve enzymatic processes that modify its structure, potentially affecting its efficacy and stability

Transport and Distribution

Within cells and tissues, 4,8-Dichloropyrido[3,4-d]pyrimidine is transported and distributed in a manner that facilitates its interaction with the CXCR2 receptor . The compound may interact with transporters or binding proteins that aid in its localization to sites of inflammation. Its accumulation in specific tissues, particularly those involved in immune responses, enhances its therapeutic potential.

Subcellular Localization

The subcellular localization of 4,8-Dichloropyrido[3,4-d]pyrimidine is critical for its activity. The compound is likely directed to cellular compartments where the CXCR2 receptor is expressed, such as the plasma membrane of immune cells . Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective interaction with the receptor and subsequent inhibition of inflammatory pathways.

Propiedades

IUPAC Name |

4,8-dichloropyrido[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-7(9)5(4)11-3-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWADPHHQXVLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)

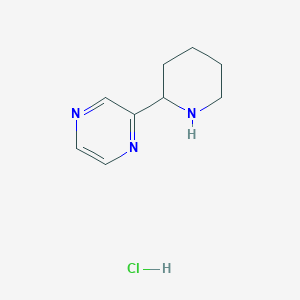

![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)

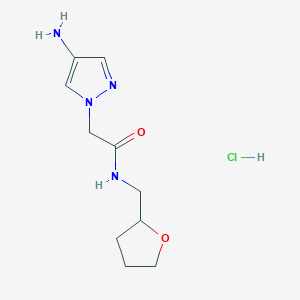

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)

![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)

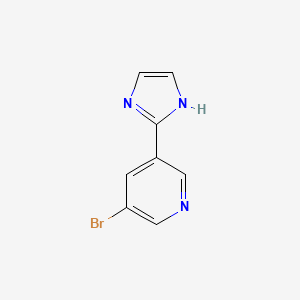

![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)